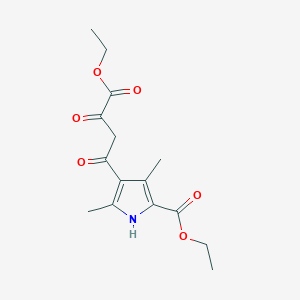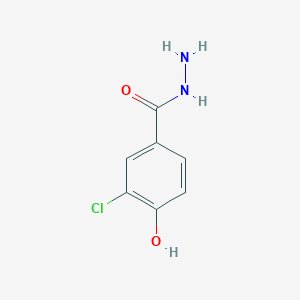![molecular formula C22H29ClN4O3S B2498227 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-65-3](/img/structure/B2498227.png)
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest falls within the realm of organic chemistry and medicinal chemistry, particularly focusing on molecules with a complex structure incorporating elements such as pyrimidinone and oxazinone derivatives, among others. These compounds often possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of complex organic molecules like the one typically involves multi-step reactions, starting from basic building blocks and proceeding through intermediates to the final product. For instance, pyridines, pyrimidinones, and oxazinones derivatives can be synthesized using citrazinic acid as a starting material, proceeding through various condensation and cyclization reactions (Hossan et al., 2012). Such processes often require careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the arrangements of atoms within the molecule and the geometry around its various centers. For example, studies have determined the crystal structures of related compounds, providing insights into their molecular conformations and potential interactions with biological targets (Huang et al., 2020).
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activity : Research has shown the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and synthesis processes. These compounds have shown good antibacterial and antifungal activities comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis, Antiinflammatory and Analgesic Activity : Another area of application involves the synthesis of pyrimidine derivatives for anti-inflammatory and analgesic activities. These compounds have been evaluated for their effectiveness in providing pain relief and reducing inflammation, showing promising results in preclinical models (Sondhi et al., 2009).
Pharmacokinetics and Disposition
Pharmacokinetics and Disposition in Clinical Trials : Compounds such as the thiouracil derivative PF-06282999 have been investigated for their pharmacokinetics and disposition across animals and humans. This research is crucial for understanding the metabolism, absorption, distribution, and excretion of these compounds, which is essential for their development as potential treatments for diseases. Such studies help in predicting human pharmacokinetics and determining the principal clearance mechanisms, which are vital for dosing and safety assessments in clinical trials (Jennifer Q. Dong et al., 2016).
Chemical Synthesis and Mechanistic Studies
Heterocyclic Synthesis : The creation of new heterocyclic compounds through the reaction of certain precursors demonstrates the diverse chemical synthesis applications of complex molecules. These synthetic routes allow for the development of novel compounds with potential pharmaceutical applications, including as insecticides, antimicrobial agents, and in other therapeutic areas (Elian et al., 2014).
Environmental and Agricultural Applications
Herbicide Metabolism and Environmental Impact : Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes provide insights into the environmental and health impacts of agricultural chemicals. Understanding the metabolic pathways and potential toxicities of these compounds is essential for assessing their safety and environmental persistence (Coleman et al., 2000).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3S/c1-4-26(5-2)11-12-27-18-8-6-7-16(18)21(25-22(27)29)31-14-20(28)24-17-13-15(23)9-10-19(17)30-3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKBKCFDFRKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)
![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)
![4-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2498155.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2498158.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)

